Cyclopentane, 1,2,3,4,5-pentamethyl-
CAS No.:
Cat. No.: VC18814314
Molecular Formula: C10H20
Molecular Weight: 140.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H20 |
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Molecular Weight | 140.27 g/mol |
IUPAC Name | 1,2,3,4,5-pentamethylcyclopentane |
Standard InChI | InChI=1S/C10H20/c1-6-7(2)9(4)10(5)8(6)3/h6-10H,1-5H3 |
Standard InChI Key | ZXVVIKMMTCNHIH-UHFFFAOYSA-N |
Canonical SMILES | CC1C(C(C(C1C)C)C)C |
Introduction
Structural and Chemical Identity
1,2,3,4,5-Pentamethylcyclopentadiene features a cyclopentadiene ring substituted with five methyl groups at all carbon positions. Its IUPAC name, 1,2,3,4,5-pentamethylcyclopenta-1,3-diene, reflects the conjugated diene system and substituent arrangement . The compound’s molecular structure is characterized by:
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Molecular formula:
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Molecular weight: 136.23 g/mol
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SMILES notation:
The fully substituted methyl groups confer exceptional thermal stability and steric protection, making Cp*H indispensable for generating robust organometallic catalysts .
Synthesis and Production Pathways
Historical and Industrial Synthesis
The first synthesis of CpH involved a Nazarov cyclization of tiglaldehyde and 2-butenyllithium, yielding 2,3,4,5-tetramethylcyclopent-2-enone as an intermediate . Acid-catalyzed dehydrocyclization completes the formation of the diene. Industrially, CpH is commercially available, with production scaled through optimized routes such as:
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Lithium-mediated deprotonation:
This generates the Cp*Li precursor, which reacts with metal halides (e.g., ) to form complexes like .
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Electrocyclic ring closure: Recent advances utilize dimethyl dibromosuccinate as a safer alternative to acetylenedicarboxylate, enabling efficient synthesis via electrocyclic reactions .
Alternative Methodologies
A novel approach involves sodium borohydride reduction of hepta(methoxycarbonyl)cycloheptatriene, followed by electrocyclic ring contraction . This method avoids hazardous intermediates and aligns with green chemistry principles.
Physicochemical Properties
Data from American Elements and computational studies reveal the following properties :
Property | Value |
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Boiling point | 58 °C |
Density | 0.87 g/mL |
Appearance | Colorless to yellow liquid |
Solubility in water | Immiscible |
Flash point | 23 °C (closed cup) |
Hazard classification | Flammable liquid (H226) |
The compound’s low boiling point and flammability necessitate careful handling, while its nonpolar nature limits aqueous solubility .
Organometallic Derivatives and Applications
CpH’s primary application lies in synthesizing Cp–metal complexes, which exhibit enhanced stability and catalytic activity compared to less-substituted analogs. Key derivatives include:
Complex | Color | Application |
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Yellow | Magnetism studies | |
Red | Olefin polymerization | |
Red-violet | Carbonyl reduction catalysts | |
Colorless | Photocatalysis |
These complexes are synthesized via:
Recent Advances and Future Directions
Recent research focuses on green synthesis routes and expanding Cp* complexes into nanotechnology. For instance, CpMo(CO)CH shows promise in depositing molybdenum coatings for semiconductor devices . Additionally, computational studies aim to predict new Cp derivatives with tailored electronic properties for asymmetric catalysis .
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